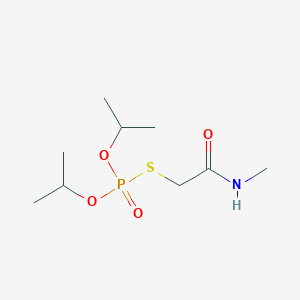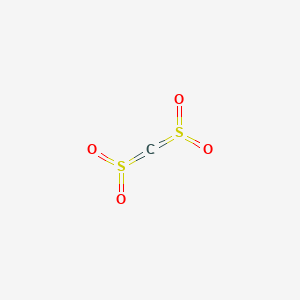
Bis(dioxo-lambda~6~-sulfanylidene)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dioxo-lambda~6~-sulfanylidene)methane is a chemical compound characterized by the presence of two dioxo-lambda~6~-sulfanylidene groups attached to a central methane molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(dioxo-lambda~6~-sulfanylidene)methane typically involves the reaction of thiols with appropriate oxidizing agents. One common method is the oxidative coupling of thiols, which can be catalyzed by various metal catalysts such as copper. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(dioxo-lambda~6~-sulfanylidene)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to thiols.
Substitution: The dioxo-lambda~6~-sulfanylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Catalysts: Copper, palladium.
Major Products Formed
Sulfonic Acids: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Bis(dioxo-lambda~6~-sulfanylidene)methane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential role in biological systems and as a probe for studying sulfur-related biochemical pathways.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which bis(dioxo-lambda~6~-sulfanylidene)methane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to modifications in protein function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(dioxo-lambda~6~-sulfanylidene)ethane
- (Dioxido-lambda~6~-sulfanylidene)methanethiol
Uniqueness
Bis(dioxo-lambda~6~-sulfanylidene)methane is unique due to its specific structural configuration and the presence of two dioxo-lambda~6~-sulfanylidene groups. This configuration imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
27230-22-4 |
|---|---|
Molekularformel |
CO4S2 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
disulfonylmethane |
InChI |
InChI=1S/CO4S2/c2-6(3)1-7(4)5 |
InChI-Schlüssel |
HOKNTYWEKQQKGV-UHFFFAOYSA-N |
Kanonische SMILES |
C(=S(=O)=O)=S(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


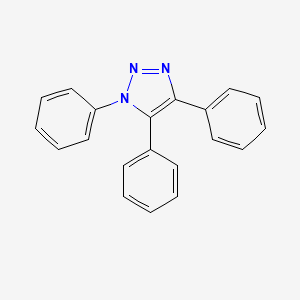
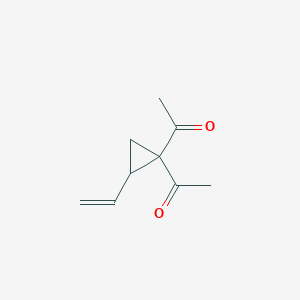
![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)
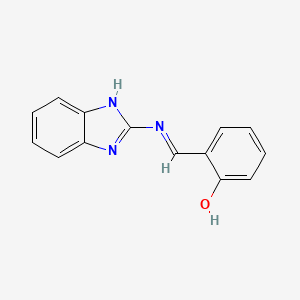
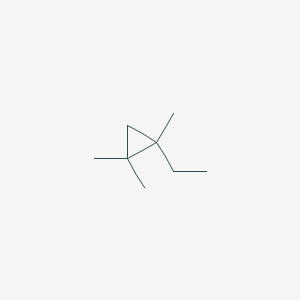

![9-Azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B14684996.png)
![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)

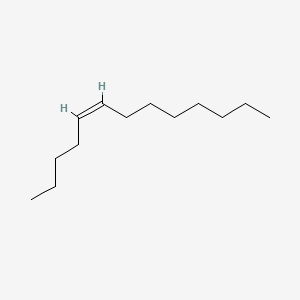
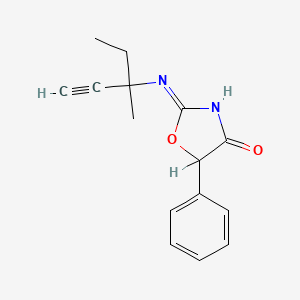
![4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione](/img/structure/B14685038.png)
![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
